molecular formula C11H9FN2O B13321740 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13321740
M. Wt: 204.20 g/mol
InChI Key: MWUWZNKKMJGAGD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative engineered for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: a benzaldehyde scaffold and a 3-methyl-1H-pyrazole moiety. The strategic introduction of a fluorine atom at the meta position of the benzene ring is a well-established strategy in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . The primary application of this reagent is as a versatile synthetic intermediate, with the aldehyde group (-CHO) serving as a key functional handle for further chemical transformations. Researchers can utilize it in condensation reactions to form Schiff bases, or as a precursor in the synthesis of complex heterocycles such as pyrazolines and thiazoles, which are core structures in numerous bioactive molecules . Pyrazole derivatives, particularly those substituted with fluorine and trifluoromethyl groups, are extensively investigated for their broad-ranging pharmacological potential, including demonstrated analgesic, anti-inflammatory, antibacterial, and anticancer activities in scientific studies . The specific molecular architecture of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde makes it a valuable building block for developing novel therapeutic agents, especially non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive small molecules. Please Note: This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-fluoro-5-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-2-3-14(13-8)11-5-9(7-15)4-10(12)6-11/h2-7H,1H3

InChI Key

MWUWZNKKMJGAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.

    Substitution Reactions: The introduction of the fluorine atom and the benzaldehyde group can be achieved through electrophilic aromatic substitution reactions. Common reagents include fluorinating agents like N-fluorobenzenesulfonimide and aldehyde sources like benzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

3-Fluoro-5-(pyridin-2-yl)benzonitrile ()
  • Structure : Replaces the 3-methylpyrazole group with pyridinyl and substitutes the aldehyde with a nitrile.
  • Reactivity : The nitrile group is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attacks.
  • Applications : Likely used as a precursor for heterocyclic synthesis, contrasting with the aldehyde’s role in condensation reactions.
Trifluoroethyl/Trifluoropropyl Pyrazole-Benzaldehyde Derivatives ()
  • Structure : Examples include 2-hydroxy-6-(2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde.
  • Solubility : Fluorinated chains may improve lipophilicity, affecting solubility in organic solvents.

Functional Group Comparisons

Aldehyde vs. Ketone ()
  • Reactivity: Aldehydes (e.g., benzaldehyde) are reduced faster than ketones (e.g., acetophenone) under EDAB-mediated conditions. For example, benzaldehyde yields 93% phenylmethanol, while acetophenone yields 68% 1-phenylethanol .
  • Implication : The aldehyde group in 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is more reactive in reductions than ketone-containing analogs.
Aldehyde vs. Boronic Acid ()
  • 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic Acid
    • Structure : Replaces the aldehyde with a boronic acid group.
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions, contrasting with the aldehyde’s role in condensation or nucleophilic addition.
    • Solubility : Boronic acids often require polar solvents, whereas aldehydes may exhibit broader solubility .
Aldehyde vs. Amide ()
  • 3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide
    • Structure : Replaces the aldehyde with an amide linked to a piperidine-pyrazole moiety.
    • Hydrogen Bonding : The amide group participates in stronger hydrogen bonds than aldehydes, influencing crystal packing and bioavailability .

Data Tables for Key Comparisons

Table 1: Substituent and Functional Group Impact
Compound Name Substituent/Functional Group Key Property/Reactivity Reference
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Aldehyde, 3-methylpyrazole High electrophilicity, condensation-prone
3-Fluoro-5-(pyridin-2-yl)benzonitrile Pyridinyl, nitrile Lower reactivity, heterocyclic precursor
Trifluoroethyl-pyrazole benzaldehyde Trifluoroethyl, aldehyde Enhanced lipophilicity, higher reactivity
Phenylboronic acid analog Boronic acid Suzuki coupling utility, polar solubility
Benzamide derivative Amide, piperidine-pyrazole Strong hydrogen bonding, improved binding
Table 2: Reduction Reactivity (Aldehydes vs. Ketones)
Substrate Product Yield (1 h) Yield (24 h) Reference
Benzaldehyde Phenylmethanol 93% -
Acetophenone 1-Phenylethanol 68% -
Octanal 1-Octanol 38% 53%
Octan-3-one 3-Octanol 9% -

Biological Activity

3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, a pyrazole moiety, and an aldehyde functional group. Its molecular formula is C11H10FN2OC_{11}H_{10}FN_2O with a molecular weight of 204.20 g/mol. The fluorine substituent enhances lipophilicity and metabolic stability, which can improve bioavailability and interactions with biological targets.

Anticancer Properties

Compounds containing pyrazole rings have been widely studied for their anticancer properties. Research indicates that derivatives of pyrazole can inhibit cancer cell proliferation across various types of cancer, including breast, lung, and colorectal cancers. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase-3 activity, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound AMDA-MB-2311.0Apoptosis induction
Compound BHepG22.5Cell cycle arrest
Compound CA54910.0Microtubule destabilization

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole-containing compounds have demonstrated significant anti-inflammatory activity. A study highlighted that certain derivatives exhibit selective inhibition of COX enzymes, which are crucial in the inflammatory response. For example, compounds were shown to have IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Compound D5.40>344
Compound E0.01>10,497
Compound F1.78>189

Synthesis of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

The synthesis typically involves several key steps that can be optimized for yield and efficiency. The general synthetic route includes:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.
  • Fluorination : Introduction of the fluorine atom can be accomplished using fluorinating agents or through electrophilic aromatic substitution.
  • Aldehyde Formation : The final step involves converting the intermediate into the aldehyde form through oxidation processes.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of several pyrazole derivatives, including 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. The results indicated significant inhibition of tumor growth in vivo models, with a notable increase in apoptosis markers .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde and target proteins involved in cancer progression. These studies revealed favorable binding affinities that support its potential as a therapeutic agent .

Q & A

Q. Critical Parameters :

  • Temperature Control : Pyrazole coupling requires precise thermal management to avoid side reactions (e.g., over-oxidation).
  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity but may complicate purification.

Basic: How is the purity and structural integrity of 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde verified in academic research?

Q. Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to standards .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at δ ~160 ppm in 19F NMR; aldehyde proton at δ ~10 ppm) .
    • HRMS : Validates molecular formula (e.g., [M+H]+ expected for C12H10FN2O: 217.0778) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and confirm regiochemistry .

Q. Example Data :

TechniqueKey Peaks/Features
1H NMR (CDCl3)δ 10.02 (s, 1H, CHO), 8.32 (s, 1H, pyrazole-H), 7.85 (d, J = 8.5 Hz, 1H, Ar-H)
HRMS m/z 217.0778 ([M+H]+, calculated 217.0774)

Advanced: What strategies optimize the regioselective introduction of the 3-methyl-1H-pyrazol-1-yl group onto the benzaldehyde scaffold?

Q. Methodological Answer :

  • Directing Groups : Use meta-directing groups (e.g., -CHO) to guide pyrazole substitution. Pre-functionalization with nitro groups can enhance SNAr reactivity at the desired position .
  • Catalytic Systems : Pd(PPh3)4 in Suzuki-Miyaura coupling improves yield (70–85%) with boronic ester derivatives of 3-methylpyrazole .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 150°C) while maintaining >90% regioselectivity .

Case Study :
A 2024 study achieved 92% regioselectivity using Pd(OAc)2/XPhos catalyst and tert-butoxide base in THF at reflux .

Advanced: How do computational methods aid in predicting interaction mechanisms between this compound and biological targets?

Q. Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The fluorine atom’s electronegativity and pyrazole’s H-bonding capacity are critical for active-site interactions .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes, highlighting residues (e.g., Ser203, His479) involved in hydrogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity against kinases .

Key Finding :
The compound’s fluorine enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in MD simulations with ΔGbinding = −8.2 kcal/mol .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Enzyme Inhibition : Screens against kinases (e.g., JAK3) using fluorescence polarization assays. IC50 values typically range 0.5–5 µM .
  • Probe Development : Acts as a photoaffinity label in click chemistry (e.g., CuAAC with azide-tagged proteins) to map binding sites .

Advanced: How does the compound’s crystallographic data inform its reactivity?

Methodological Answer :
SHELXL-refined structures reveal:

  • Bond Angles : C-F bond length (~1.34 Å) and pyrazole ring planarity influence π-π stacking in enzyme pockets .
  • Packing Analysis : Intermolecular H-bonds (C=O···H-N) stabilize crystal lattices, correlating with solubility profiles .

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